

5-ethyl-1H-1,2,4-triazole-3-thiol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-ethyl-1H-1,2,4-triazole-3-thiol

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An In-Depth Technical Guide to **5-ethyl-1H-1,2,4-triazole-3-thiol**: Structure, Properties, and Synthetic Methodologies

Foreword

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its unique structural features and diverse biological activities.^{[1][2]} Among its many derivatives, those bearing a thiol group at the 3-position have garnered significant attention due to their versatile reactivity and wide-ranging pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][3][4]} This guide provides a comprehensive technical overview of a specific, yet representative member of this class: **5-ethyl-1H-1,2,4-triazole-3-thiol**.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's chemical identity, a deep dive into its synthesis and characterization, and an exploration of its potential applications. The narrative emphasizes the causality behind experimental choices, ensuring that the presented protocols are not merely recipes but are grounded in chemical principles.

Molecular Structure and Physicochemical Properties

Chemical Identity

5-ethyl-1H-1,2,4-triazole-3-thiol is a five-membered heterocyclic compound containing three nitrogen atoms and a sulfur atom. Its core structure is a 1,2,4-triazole ring, substituted with an ethyl group at the 5-position and a thiol group at the 3-position.

Identifier	Value
IUPAC Name	5-ethyl-1H-1,2,4-triazole-3-thiol
CAS Number	7783984 (from PubChem CID)
Molecular Formula	C ₄ H ₇ N ₃ S ^[5]
Molecular Weight	129.18 g/mol ^[5]
Canonical SMILES	CCC1=NN=C(S)N1
InChI Key	AFBBKYQYNPNM ^{AT-UHFFFAOYSA-N} (for parent)

Thione-Thiol Tautomerism: A Key Structural Feature

A critical aspect of the 1,2,4-triazole-3-thiol core is its existence in a tautomeric equilibrium between the thiol and thione forms. Quantum chemical studies and experimental evidence suggest that the thione form is generally the more stable tautomer in both the gas phase and the solid state.^[6] This equilibrium is crucial as it dictates the molecule's reactivity, coordination chemistry, and biological interactions.

The tautomerism can be influenced by factors such as solvent polarity and pH. In alkaline conditions, the thiol form can be deprotonated to form a thiolate anion, which is a potent nucleophile.

Caption: Thione-Thiol Tautomerism of the 1,2,4-triazole-3-thiol core.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not readily available in the literature, properties can be predicted based on its structure and data from closely related analogs like the parent compound, 1H-1,2,4-triazole-3-thiol.

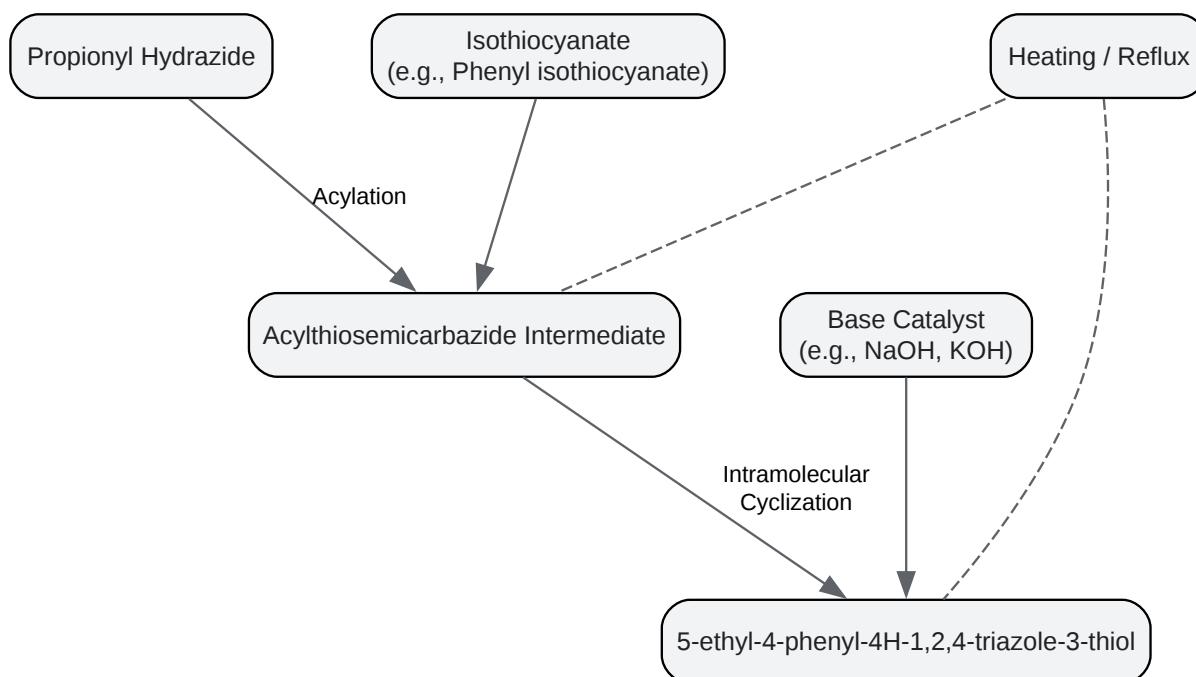
Property	Value (for 1H-1,2,4-triazole-3-thiol)	Reference
Melting Point	221-224 °C	[7]
Solubility in Water	50 g/L	[7]
Appearance	White to off-white crystalline powder	

Synthesis and Mechanistic Insights

The most prevalent and versatile method for the synthesis of 5-substituted-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of acylthiosemicarbazides.[\[1\]](#)[\[3\]](#) This approach offers high yields and allows for a wide range of substituents on the triazole ring.

General Synthetic Pathway

The synthesis is a two-step process starting from a carboxylic acid hydrazide.



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Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiols.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis of a closely related derivative, 4-hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be adapted for the synthesis of the title compound by using propionyl hydrazide as the starting material.[3]

Step 1: Synthesis of 1-Propionylthiosemicarbazide

- **Reactant Preparation:** Dissolve propionyl hydrazide (0.1 mol) in 100 mL of a suitable solvent like ethanol in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Isothiocyanate:** To this solution, add an equimolar amount (0.1 mol) of an appropriate isothiocyanate (e.g., phenyl isothiocyanate for a 4-phenyl substituted product).
- **Reaction:** Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** The resulting acylthiosemicarbazide intermediate often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
- **Expert Insight:** The choice of isothiocyanate determines the substituent at the N4 position of the triazole ring. Using an alkyl isothiocyanate would yield a 4-alkyl derivative. The reaction is typically exothermic, and for more reactive starting materials, cooling might be necessary.

Step 2: Cyclization to **5-ethyl-1H-1,2,4-triazole-3-thiol**

- **Reaction Setup:** Suspend the dried 1-propionylthiosemicarbazide (0.05 mol) in an aqueous solution of a base, such as 8% sodium hydroxide (150 mL).[8]
- **Heating:** Heat the mixture to reflux for 4-6 hours with continuous stirring. During this time, the suspended solid will dissolve as the cyclization proceeds.
- **Monitoring:** Monitor the reaction completion using TLC. The disappearance of the starting material spot indicates the end of the reaction.

- Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of 5-6. This will precipitate the triazole-thiol product.
- Purification: Filter the crude product, wash thoroughly with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure **5-ethyl-1H-1,2,4-triazole-3-thiol**.^[3]
- Expert Insight: The use of a base is crucial for the cyclization as it facilitates the deprotonation of the amide and thiol groups, promoting the intramolecular nucleophilic attack that forms the triazole ring. The choice of acid for precipitation should be done carefully to avoid any side reactions.

Mechanism of Cyclization

The base-catalyzed cyclization of an acylthiosemicarbazide is a dehydrative cyclization reaction. The mechanism involves the deprotonation of the terminal nitrogen of the hydrazine moiety, which then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to form the stable 1,2,4-triazole ring. The choice of reaction medium (acidic vs. alkaline) is critical as it can direct the cyclization to form either 1,2,4-triazoles or 1,3,4-thiadiazoles.^[9]

Analytical Characterization

The structural elucidation of **5-ethyl-1H-1,2,4-triazole-3-thiol** relies on a combination of spectroscopic techniques.

Spectroscopic Data (Predicted and Comparative)

Technique	Expected Features for 5-ethyl-1H-1,2,4-triazole-3-thiol
¹ H NMR	<ul style="list-style-type: none">- A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.- A broad singlet in the downfield region (δ 12-14 ppm) for the N-H/S-H proton, characteristic of the thione/thiol tautomerism.[3][10]- A singlet for the C5-H of the triazole ring if unsubstituted.[10]
¹³ C NMR	<ul style="list-style-type: none">- Signals for the two carbons of the ethyl group.- A signal for the C=S carbon in the thione form, typically in the range of δ 160-180 ppm.- Signals for the two carbons of the triazole ring.
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- A broad N-H stretching band around 3100-3300 cm⁻¹.- C-H stretching bands for the ethyl group around 2850-2950 cm⁻¹.- A strong C=S stretching band around 1250-1350 cm⁻¹ (indicative of the thione form).- A weak S-H stretching band around 2550-2600 cm⁻¹ may be observed for the thiol tautomer.
Mass Spec.	<ul style="list-style-type: none">- A molecular ion peak [M]⁺ corresponding to the molecular weight of 129.18.

Biological Activity and Potential Applications

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Antifungal Activity

Numerous studies have reported the potent antibacterial and antifungal properties of this class of compounds.[1][11] The presence of the triazole ring and the thione/thiol group is often associated with the ability to chelate metal ions essential for microbial enzyme function or to interfere with microbial metabolic pathways. Some derivatives have shown minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against various bacterial and

fungal strains.[12][13][14] For instance, certain fluoroquinolone hybrids incorporating a 4-ethyl-1,2,4-triazole-3-thione moiety have demonstrated excellent activity against a wide range of microorganisms, with MIC values as low as 0.125 µg/mL.[14]

Anticancer and Cytotoxic Potential

The 1,2,4-triazole scaffold is a key component in several approved anticancer drugs. Derivatives of 1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against various cancer cell lines.[4][15] Some compounds have exhibited significant antiproliferative activity, with IC₅₀ values in the micromolar range.[4][15] The mechanism of action is often linked to the inhibition of specific kinases or other enzymes involved in cell proliferation and survival.

Other Therapeutic Areas

Beyond antimicrobial and anticancer effects, these compounds have been explored for anti-inflammatory, analgesic, anticonvulsant, and antioxidant activities.[1][3] This wide range of activities underscores the versatility of the 1,2,4-triazole-3-thiol scaffold as a privileged structure in medicinal chemistry.

Safety and Handling

As with any laboratory chemical, **5-ethyl-1H-1,2,4-triazole-3-thiol** should be handled with appropriate safety precautions.

- General Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16][17]
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16][17]
- First Aid Measures:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[17]
 - Skin Contact: Wash off with soap and plenty of water.[17]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[17]

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

GHS Hazard Statements for related compounds include:

- H302: Harmful if swallowed.[18]
- H319: Causes serious eye irritation.[17]

Conclusion

5-ethyl-1H-1,2,4-triazole-3-thiol represents a versatile and synthetically accessible molecule with significant potential in various scientific fields, particularly in drug discovery. Its rich chemistry, characterized by thione-thiol tautomerism and multiple reactive sites, allows for the generation of diverse chemical libraries. The foundational knowledge of its synthesis, characterization, and biological context provided in this guide serves as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of the 1,2,4-triazole scaffold. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully realize its promise in developing new therapeutic agents.

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- To cite this document: BenchChem. [5-ethyl-1H-1,2,4-triazole-3-thiol chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1624166#5-ethyl-1h-1-2-4-triazole-3-thiol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1624166#5-ethyl-1h-1-2-4-triazole-3-thiol-chemical-structure-and-properties)

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